Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate
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Overview
Description
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in organic synthesis and catalysis. The compound’s unique structure, featuring a ruthenium center coordinated with imidazolidinylidene and phosphoranyl ligands, contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate typically involves the following steps:
Formation of the Imidazolidinylidene Ligand: The imidazolidinylidene ligand is synthesized by reacting 1,3-bis(2,4,6-trimethylphenyl)imidazolidine with a suitable base, such as potassium tert-butoxide, in an inert atmosphere.
Coordination with Ruthenium: The imidazolidinylidene ligand is then coordinated with a ruthenium precursor, such as ruthenium trichloride, in the presence of a phosphoranyl ligand.
Formation of the Final Compound: The resulting complex is treated with tetrafluoroboric acid to form the tetrafluoroborate salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Reduction: Reagents such as hydrogen gas and hydride donors are used, often under mild conditions.
Substitution: Ligand exchange reactions are facilitated by using excess ligands and appropriate solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .
Scientific Research Applications
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The imidazolidinylidene and phosphoranyl ligands play a crucial role in stabilizing the ruthenium center and enhancing its reactivity . The compound interacts with molecular targets through coordination bonds, leading to the activation of substrates and subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene][(2-isopropoxybenzylidene)ruthenium(II) hexafluorophosphate .
- Dichloro[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene][(2-propan-2-yloxyphenyl)methylidene]ruthenium(II) .
- Dichloro[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene][(8-iodo-1-naphthalenyl)methylidene]ruthenium(II) .
Uniqueness
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate is unique due to its specific ligand arrangement, which imparts distinct catalytic properties and stability. The presence of both imidazolidinylidene and phosphoranyl ligands enhances its reactivity and makes it suitable for a wide range of chemical transformations .
Properties
CAS No. |
832146-68-6 |
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Molecular Formula |
C40H60BCl2F4N2PRu |
Molecular Weight |
858.7 g/mol |
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(tricyclohexylphosphaniumylmethylidene)ruthenium;tetrafluoroborate |
InChI |
InChI=1S/C21H26N2.C19H34P.BF4.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;2-1(3,4)5;;;/h9-12H,7-8H2,1-6H3;1,17-19H,2-16H2;;2*1H;/q;+1;-1;;;+2/p-2 |
InChI Key |
KMTPXIJXNIAPCS-UHFFFAOYSA-L |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=C[P+](C3CCCCC3)(C4CCCCC4)C5CCCCC5)(Cl)Cl)C6=C(C=C(C=C6C)C)C)C |
Origin of Product |
United States |
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